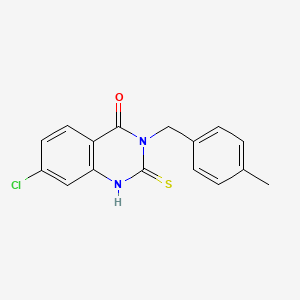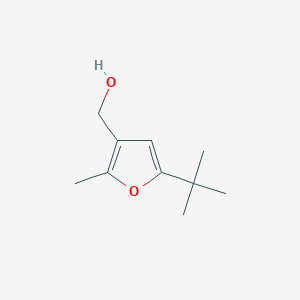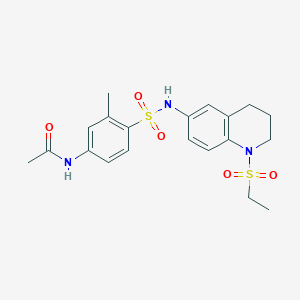
N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide" is a derivative of arylsulfonamide with potential biological activities. The structural and electronic properties of a similar compound, N-[4-(Ethylsulfamoyl)phenyl]acetamide, have been investigated using computational methods, revealing insights into its electron localization functions and intermolecular interactions in polar liquids . Additionally, a new class of arylsulfonamide-based quinolines, which are structurally related to the compound , has been synthesized and shown to possess antioxidant, antifungal, and antibacterial activities . These findings suggest that the compound of interest may also exhibit significant biological activities.
Synthesis Analysis
The synthesis of arylsulfonamide-based quinolines involves a multi-step process. Starting with the synthesis of 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone, the nitro group is reduced to an amino group, which is then converted to the corresponding arylsulfonamides by reacting with substituted sulfonyl chlorides . This method could potentially be adapted to synthesize the compound "this compound" by choosing appropriate sulfonyl chloride reagents.
Molecular Structure Analysis
The molecular structure and electron behavior of N-[4-(Ethylsulfamoyl)phenyl]acetamide have been analyzed using Density Functional Theory (DFT) calculations. The study provides detailed information on the optimized geometrical properties, electron localization functions, and intramolecular interactions of the compound . These computational analyses are crucial for understanding the reactivity and potential interaction sites of the molecule, which are essential for its biological activity.
Chemical Reactions Analysis
The reactivity of N-[4-(Ethylsulfamoyl)phenyl]acetamide in different solvents has been evaluated through Molecular Electrostatic Potential (MEP) analysis. The study indicates that the compound's reactivity can be influenced by the solvent environment, which is an important consideration for its biological interactions . The chemical reactions of the compound would likely involve interactions with biological targets, as suggested by molecular docking studies that have shown its potential for fungal and cancer activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound have been predicted using computational methods. Vibrational spectroscopic assignments were determined through quantum computation, providing insights into the vibrational modes of the molecule . Additionally, the drug-like properties, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and molecular inspiration values, were predicted, indicating the compound's potential as a pharmaceutical agent . The compound's selectivity and inhibition potency against the COX-2 enzyme have also been evaluated, demonstrating its potential as a COX-2 inhibitor with analgesic activity .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related tetrahydroisoquinolines involves key steps such as the Pummerer-type cyclization, demonstrating the potential for creating a variety of sulfonamide derivatives with potential biological activities (Toda et al., 2000). Similarly, modifications to the sulfonamide group, as seen in derivatives evaluated for their pharmacological properties, underscore the structural versatility and potential for generating novel compounds with specific biological functions (Grunewald et al., 2005).
Anticancer Activity
Sulfonamide derivatives have been synthesized and evaluated for their anticancer activities, indicating the significance of structural modifications in achieving desired biological effects. For example, novel sulfonamide derivatives showed cytotoxic activity against various cancer cell lines, highlighting the potential of such compounds in cancer research (Ghorab et al., 2015). Another study demonstrated the anti-breast cancer activity of acetylenic quinolinesulfonamide derivatives, further emphasizing the therapeutic potential of sulfonamide-modified compounds (Marciniec et al., 2017).
Antimicrobial Activity
Sulfonamide derivatives have also been explored for their antimicrobial properties. A study synthesizing novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a sulfonamide moiety found these compounds to exhibit promising antibacterial and antifungal activities, suggesting their utility in addressing microbial infections (Darwish et al., 2014).
Enzyme Inhibition
Research on sulfonamide derivatives has also focused on their role as enzyme inhibitors, with implications for treating various diseases. For instance, sulfamoyl-4-oxoquinoline-3-carboxamides were synthesized as potentiators of defective cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel gating, highlighting the therapeutic potential of sulfonamides in cystic fibrosis (Suen et al., 2006).
Mechanism of Action
Target of Action
It’s known that sulfonamide derivatives, which this compound is a part of, were the first antimicrobial drugs . They are known to prevent the growth of bacteria .
Mode of Action
The mode of action of sulfonamides, in general, is due to their active metabolite, sulfanilamide, formed in vivo by the reduction of the diazyl bond of the prontosil . This compound, being a sulfonamide derivative, might have a similar mode of action.
Biochemical Pathways
Sulfonamides are known to be a transition state mimetic of peptide hydrolysis and a theoretical motif for potent irreversible inhibitors of cysteine proteases .
Result of Action
Sulfonamides are known to exhibit various potential activities like antitumor, antimicrobial, antifungal, and anti-inflammatory activities .
properties
IUPAC Name |
N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-4-29(25,26)23-11-5-6-16-13-18(7-9-19(16)23)22-30(27,28)20-10-8-17(12-14(20)2)21-15(3)24/h7-10,12-13,22H,4-6,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZSBTJOHSVJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3008736.png)
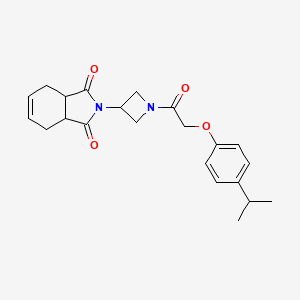
amine](/img/structure/B3008738.png)
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3008739.png)
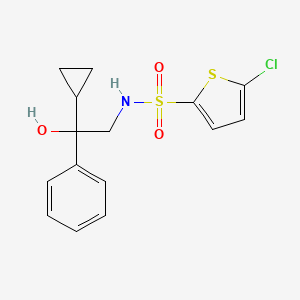
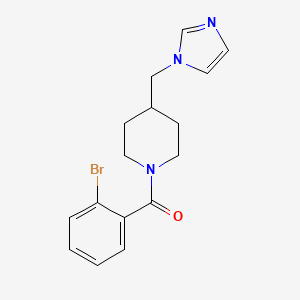
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B3008748.png)
![Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B3008749.png)


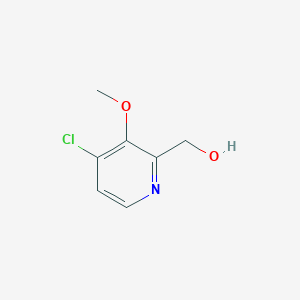
![2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid](/img/structure/B3008754.png)
